molecular formula C9H11BrO B076157 4-Bromo-2,6-dimethylanisole CAS No. 14804-38-7

4-Bromo-2,6-dimethylanisole

Cat. No.: B076157
CAS No.: 14804-38-7
M. Wt: 215.09 g/mol
InChI Key: MMARFGDTMJBIBK-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylanisole is an organic compound with the molecular formula C9H11BrO. It is a brominated anisole derivative, characterized by the presence of a bromine atom at the 4-position and two methyl groups at the 2- and 6-positions on the anisole ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Mode of Action

It is known that the compound can be used in the synthesis of aryl acetates through the carbonylation of aryl methyl ethers . This suggests that the compound may interact with its targets through a carbonylation reaction, leading to changes in the target molecules.

Pharmacokinetics

The compound has a molecular weight of 215.09 , and its density is 1.347 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,6-dimethylanisole. For instance, the compound has a boiling point of 117-120 °C at 13 mmHg , suggesting that it may be volatile under certain conditions. Additionally, its stability may be affected by factors such as temperature, pH, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dimethylanisole can be synthesized through the bromination of 2,6-dimethylanisole. The reaction typically involves the addition of bromine to an ice-cold solution of 2,6-dimethylanisole in chloroform. The mixture is then stirred at ambient temperature overnight to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-dimethylanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted anisoles.

    Oxidation: Formation of 4-bromo-2,6-dimethylbenzoic acid or 4-bromo-2,6-dimethylbenzaldehyde.

    Reduction: Formation of 2,6-dimethylanisole.

Scientific Research Applications

4-Bromo-2,6-dimethylanisole has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2,6-dimethylanisole is unique due to the combination of bromine and methyl substituents on the anisole ring, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Properties

IUPAC Name

5-bromo-2-methoxy-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMARFGDTMJBIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299144
Record name 4-Bromo-2,6-dimethylanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14804-38-7
Record name 14804-38-7
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Record name 4-Bromo-2,6-dimethylanisole
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Record name 4-Bromo-2,6-dimethylanisole
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Synthesis routes and methods

Procedure details

Bromine is added dropwise to a solution of 2,6-dimethylanisole (12.0 g) in chloroform (100 ml) at about 5°. The solution is stirred at 5° for 2 hr and then allowed to warm to 20°-25°. The reaction mixture is poured into ice-water, and the phases are separated. The chloroform phase is washed with water, aqueous sodium bisulfite solution, then with water, dried over sodium sulfate and concentrated under reduced pressure to give 3,5-dimethyl-4-methoxybromobenzene.
Quantity
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12 g
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100 mL
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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